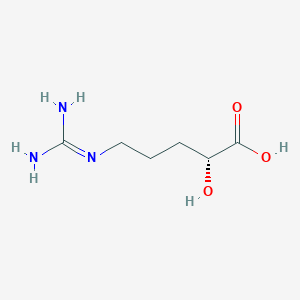![molecular formula C10H14N2OS B1529278 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde CAS No. 1341653-34-6](/img/structure/B1529278.png)
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
Descripción general
Descripción
“5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 1341653-34-6 . It has a molecular weight of 210.3 .
Molecular Structure Analysis
The IUPAC name of the compound is 5-isopropyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde . The InChI code is 1S/C10H14N2OS/c1-7(2)12-4-3-8-9(5-12)14-10(6-13)11-8/h6-7H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is in the form of an oil . Further physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde has been explored for its potential in antimicrobial activities. Bayrak et al. (2009) synthesized a series of 1,2,4-triazoles starting from isonicotinic acid hydrazide, exhibiting antimicrobial activity, showcasing the compound's utility in this domain (Bayrak et al., 2009).
Catalysis and Molecular Modeling
Prabakaran et al. (2021) highlighted the use of the compound in the catalytic synthesis of novel chalcone derivatives, emphasizing its role in antioxidant activities. This research also included ADMET, QSAR, and molecular modeling studies, indicating the compound's versatility in various scientific applications (Prabakaran et al., 2021).
Schiff Base Formation and Biological Activity
Hamed et al. (2020) explored the formation of Schiff bases of chitosan with this compound, leading to the development of novel chitosan Schiff bases with specific biological activities (Hamed et al., 2020).
Synthesis of Heterocyclic Chalcones
Quiroga et al. (2010) reported the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes using Vilsmeier–Haack reaction, employing it in the synthesis of heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).
Fluorescence Studies
Patil et al. (2010) utilized the compound in the study of photophysical properties, particularly focusing on the effects of specific solute-solvent interaction and electron donor-acceptor substituents on fluorescence (Patil et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds, such as thiazolo[4,5-b]pyridines, have been reported to exhibit biological activity .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit strong inhibitory activity, such as pi3kα inhibitory activity .
Biochemical Pathways
Similar compounds have been reported to possess a broad spectrum of pharmacological activities, affecting various biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Propiedades
IUPAC Name |
5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7(2)12-4-3-8-9(5-12)14-10(6-13)11-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVVRSVRQPOUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




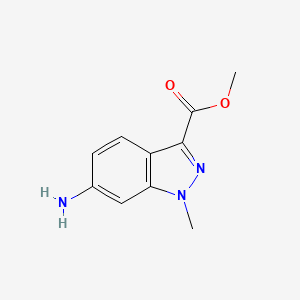

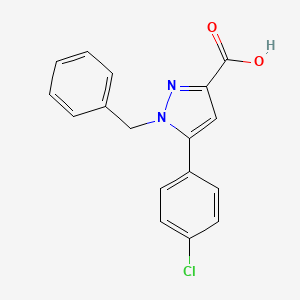
![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)

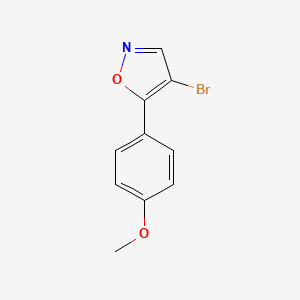
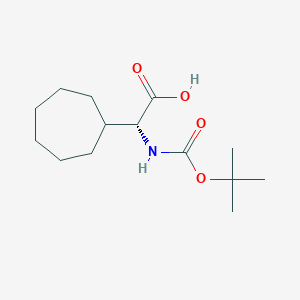
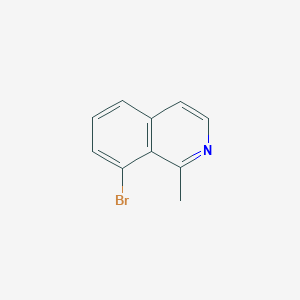
![1-Aza-spiro[5.5]undecan-4-one hydrochloride](/img/structure/B1529211.png)
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)
![3-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1529216.png)
